
Moexipril-d5
Übersicht
Beschreibung
Moexipril-d5 ist eine deuterium-markierte Form von Moexipril, einem potenten, oral aktiven, nicht-sulfhydrylhaltigen Angiotensin-Converting-Enzym (ACE)-Inhibitor. Es wird hauptsächlich in der wissenschaftlichen Forschung als interner Standard zur Quantifizierung von Moexipril mittels Gaschromatographie (GC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verwendet. Moexipril selbst wird zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt .
Präparationsmethoden
Die Synthese von this compound beinhaltet die Einarbeitung von Deuterium, einem stabilen Isotop des Wasserstoffs, in das Moexipril-Molekül. Dieser Prozess beinhaltet typischerweise die Verwendung von deuterierten Reagenzien und Lösungsmitteln. Der Syntheseweg für this compound ähnelt dem von Moexipril, wobei der Hauptunterschied in der Verwendung deuterierter Ausgangsmaterialien besteht. Industrielle Produktionsmethoden für this compound sind nicht allgemein dokumentiert, aber sie folgen wahrscheinlich ähnlichen Prinzipien wie die in der Laborsynthese verwendeten, die für eine größere Produktion skaliert werden .
Wissenschaftliche Forschungsanwendungen
Moexipril-d5 wird in der wissenschaftlichen Forschung hauptsächlich als interner Standard zur Quantifizierung von Moexipril in verschiedenen biologischen und chemischen Proben verwendet. Dies ist besonders nützlich in pharmakokinetischen und metabolischen Studien, bei denen eine präzise Quantifizierung unerlässlich ist. Zusätzlich wird this compound in kinetischen Isotopeffektstudien und als interner Standard in Kernmagnetresonanz (NMR)-Experimenten verwendet .
Wirkmechanismus
This compound teilt als deuterium-markierte Form von Moexipril denselben Wirkmechanismus wie Moexipril. Moexipril ist ein Prodrug, das in vivo in seine aktive Form, Moexiprilat, umgewandelt wird. Moexiprilat hemmt das Angiotensin-Converting-Enzym (ACE), das für die Umwandlung von Angiotensin I in Angiotensin II, einen starken Vasokonstriktor, verantwortlich ist. Durch die Hemmung von ACE reduziert Moexiprilat den Angiotensin-II-Spiegel, was zu einer Vasodilatation und einer anschließenden Senkung des Blutdrucks führt .
Wirkmechanismus
Target of Action
Moexipril-d5, a deuterium-labeled form of Moexipril , primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The inhibition of ACE disrupts the RAS pathway, leading to a decrease in angiotensin II levels . This causes an increase in plasma renin activity and a reduction in aldosterone secretion . The overall effect is vasodilation and a decrease in blood pressure .
Pharmacokinetics
This compound is a prodrug that is rapidly converted to its active metabolite, moexiprilat . The absorption of Moexipril is incomplete, and its distribution volume is approximately 183 L . Moexiprilat is excreted in feces (52%) and urine (~7%) . The elimination half-life of Moexipril is 1.3 hours, and for Moexiprilat, it is between 2 to 9.8 hours .
Result of Action
The primary result of this compound action is the relaxation of blood vessels and a decrease in blood pressure . This helps prevent strokes, heart attacks, and kidney problems .
Action Environment
The action of this compound can be influenced by various environmental factors such as the patient’s renal and hepatic function. In patients with renal impairment, the effective elimination half-life and AUC of Moexipril and Moexiprilat are increased . In patients with mild to moderate cirrhosis, the AUC of Moexipril is increased, while the AUC for Moexiprilat is decreased . Therefore, dosage adjustments may be necessary in these patient populations .
Safety and Hazards
Zukünftige Richtungen
Moexipril, the non-deuterated form of Moexipril-d5, is used to treat high blood pressure . Patients are advised to take Moexipril exactly as directed and not to stop taking it even if they feel well . Future research may focus on further understanding the pharmacological properties of Moexipril and its deuterated forms.
Biochemische Analyse
Biochemical Properties
Moexipril-d5 interacts with the angiotensin-converting enzyme (ACE) in humans and animals . The interaction between this compound and ACE is crucial in its role in biochemical reactions. By inhibiting ACE, this compound blocks the conversion of angiotensin I to the vasoconstrictor substance angiotensin II .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by relaxing blood vessels, causing them to widen . This relaxation of blood vessels helps prevent strokes, heart attacks, and kidney problems by lowering high blood pressure .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ACE, which is achieved through its active metabolite, moexiprilat . This inhibition blocks the conversion of angiotensin I to angiotensin II, a vasoconstrictor substance .
Dosage Effects in Animal Models
Animal models have played a critical role in exploring and describing the pathophysiology of diseases and in surveying new therapeutic agents and in vivo treatments .
Metabolic Pathways
This compound is involved in the renin-angiotensin-aldosterone system (RAAS) metabolic pathway . It interacts with the angiotensin-converting enzyme (ACE) in this pathway .
Transport and Distribution
It is known that Moexipril is incompletely absorbed, with bioavailability as moexiprilat of about 13% compared to intravenous (I.V.) moexipril .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its role as an ACE inhibitor, it is likely to be found in locations where ACE is present, such as the endothelial cells and renal epithelial cells .
Vorbereitungsmethoden
The synthesis of Moexipril-d5 involves the incorporation of deuterium, a stable isotope of hydrogen, into the Moexipril molecule. This process typically involves the use of deuterated reagents and solvents. The synthetic route for this compound is similar to that of Moexipril, with the key difference being the use of deuterated starting materials. Industrial production methods for this compound are not widely documented, but they likely follow similar principles to those used in laboratory synthesis, scaled up for larger production .
Analyse Chemischer Reaktionen
Moexipril-d5 unterliegt, wie Moexipril, verschiedenen Arten chemischer Reaktionen:
Oxidation: Moexipril kann oxidiert werden, um verschiedene Metaboliten zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können Moexipril in seine Vorläuferformen zurückverwandeln. Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Moexipril kann Substitutionsreaktionen eingehen, insbesondere an den Ester- und Amid-Funktionsgruppen. .
Vergleich Mit ähnlichen Verbindungen
Moexipril-d5 ist aufgrund seiner Deuterium-Markierung einzigartig, was es besonders nützlich als internen Standard in der Analytischen Chemie macht. Ähnliche Verbindungen umfassen:
Moexipril: Die nicht-deuterierte Form von this compound, die zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt wird.
Enalapril: Ein weiterer ACE-Hemmer, der für ähnliche therapeutische Zwecke verwendet wird.
Lisinopril: Ein lang wirkender ACE-Hemmer, der zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt wird.
Ramipril: Ein ACE-Hemmer mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften .
Die Deuterium-Markierung von this compound bietet Vorteile in Bezug auf Stabilität und Quantifizierung in analytischen Methoden, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht.
Eigenschaften
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1/i6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWDHYUMIORJTA-SBCWFVTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356929-49-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356929-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


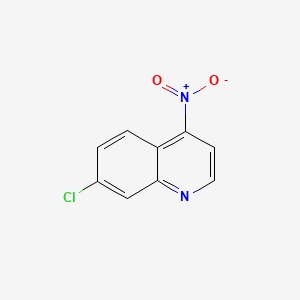


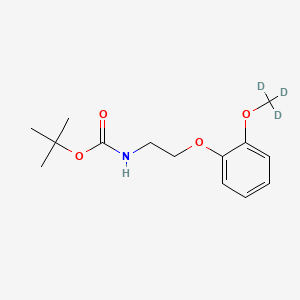

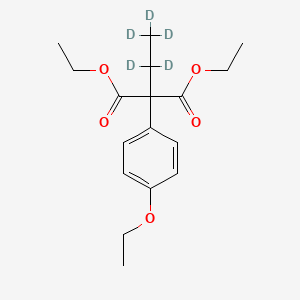

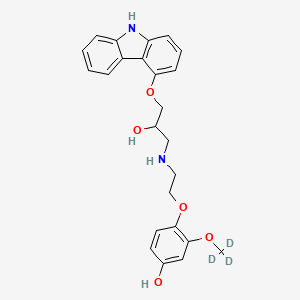
![(2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methyl 3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoate](/img/structure/B562865.png)
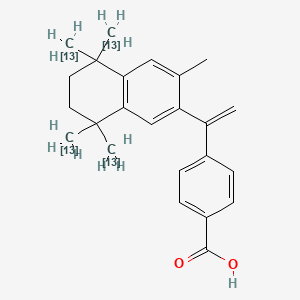

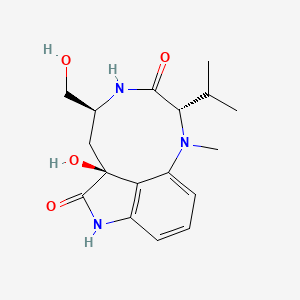
![4a-Methyl-4a,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3(2H)-one](/img/structure/B562869.png)
